molecular formula C18H24N2O3 B4870079 4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B4870079
M. Wt: 316.4 g/mol
InChI Key: WEXAOCLFQCZRNQ-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by its unique structure, which includes a pyrrolidin-2-one core substituted with a 3-methylphenyl group and a 2,6-dimethylmorpholin-4-ylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable acylating agent to form the 2,6-dimethylmorpholin-4-ylcarbonyl intermediate. This intermediate is then reacted with 1-(3-methylphenyl)pyrrolidin-2-one under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the 2,6-dimethylmorpholin-4-ylcarbonyl intermediate and its subsequent coupling with 1-(3-methylphenyl)pyrrolidin-2-one. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline
  • 2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]octahydro-1H-indole

Uniqueness

4-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-1-(3-methylphenyl)pyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(2,6-dimethylmorpholine-4-carbonyl)-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-5-4-6-16(7-12)20-11-15(8-17(20)21)18(22)19-9-13(2)23-14(3)10-19/h4-7,13-15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXAOCLFQCZRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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